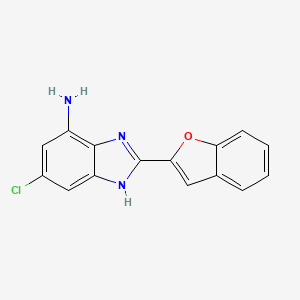
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine (BCBD) is an important organic compound used in a variety of scientific applications. It is a heterocyclic compound that is composed of two nitrogen atoms, two oxygen atoms, one chlorine atom, and one benzofuran ring. BCBD has a variety of properties that make it a useful compound in scientific research.
Applications De Recherche Scientifique
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has a variety of scientific research applications. It is used as a ligand in metal complexes, as a catalyst in organic synthesis, and as a precursor in the synthesis of other organic compounds. It is also used in the study of enzyme inhibition, as a model compound for the study of drug-like molecules, and as a fluorescent probe for the detection of biomolecules.
Mécanisme D'action
The mechanism of action of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is not fully understood, but it is believed to be related to its ability to interact with proteins and other biomolecules. It is believed to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is also believed to interact with nucleic acids, such as DNA and RNA, through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have an effect on the activity of enzymes, receptors, and other proteins. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, and to activate certain receptors, such as the serotonin receptor. It has also been shown to have an effect on the expression of certain genes and to affect the activity of certain proteins involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Another advantage is that it is non-toxic, making it safe to use in lab experiments. However, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions. Additionally, it is not as stable as some other compounds, making it more difficult to store for long periods of time.
Orientations Futures
The potential future directions for 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine research include the development of new synthesis methods, the exploration of its effects on other proteins and enzymes, and the study of its potential uses in drug design. Additionally, research could be conducted to determine the potential therapeutic effects of this compound, such as its potential use as an anti-inflammatory agent or as an antioxidant. Finally, research could be conducted to determine the potential uses of this compound in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic ring with an alkyl halide. This reaction is followed by a nucleophilic substitution reaction, which replaces the halide with a nitrogen atom. The product of this reaction is then reacted with a benzofuran ring in an aldol condensation reaction, resulting in the formation of this compound.
Propriétés
IUPAC Name |
2-(1-benzofuran-2-yl)-6-chloro-1H-benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCUDPNYOZZESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)

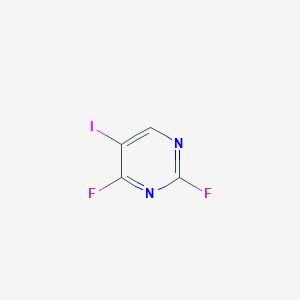
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
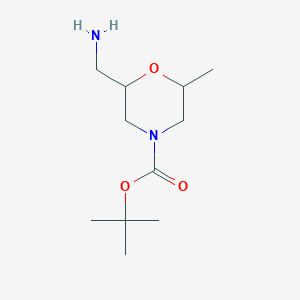
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

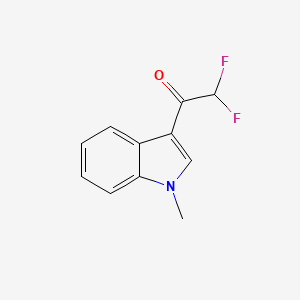
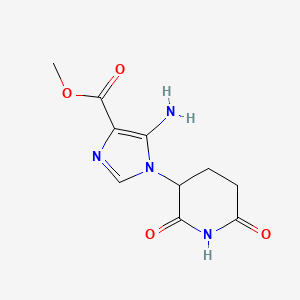
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
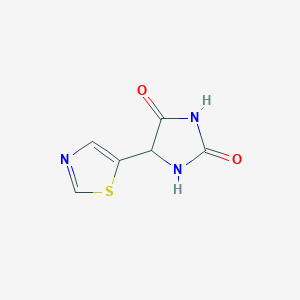
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)